2,5-Dimethylbiphenyl

Regioselective Oxidation Catalysis Dicarboxylic Acid Synthesis

2,5-Dimethylbiphenyl (CAS 7372-85-2) is a dimethyl-substituted biphenyl derivative (C14H14) characterized by methyl groups at the 2- and 5-positions of one phenyl ring. This structural motif defines its core physical properties: it is a hydrophobic, water-insoluble compound that exists as a liquid at 20°C and is soluble in organic solvents.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 7372-85-2
Cat. No. B1618486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbiphenyl
CAS7372-85-2
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CC=CC=C2
InChIInChI=1S/C14H14/c1-11-8-9-12(2)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyASHRVEUMINIGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylbiphenyl (CAS 7372-85-2) - Procurement and Technical Specifications Overview


2,5-Dimethylbiphenyl (CAS 7372-85-2) is a dimethyl-substituted biphenyl derivative (C14H14) characterized by methyl groups at the 2- and 5-positions of one phenyl ring . This structural motif defines its core physical properties: it is a hydrophobic, water-insoluble compound that exists as a liquid at 20°C and is soluble in organic solvents . The compound's rigid aromatic system contributes to its stability and dictates its reactivity patterns , making it a valuable reagent in organic synthesis, particularly in the preparation of orthopalladated phosphorus ylide complexes and palladium nanoparticles for catalytic applications [1]. Its predicted ACD/LogP of 4.90 indicates a high lipophilicity , which is a key consideration for its use in various chemical processes.

Why Generic Substitution is Inadequate: The Unique Positional Isomerism of 2,5-Dimethylbiphenyl (CAS 7372-85-2)


The term 'dimethylbiphenyl' encompasses a family of positional isomers, each with distinct electronic and steric properties that directly influence their chemical reactivity and physical behavior. Simply procuring a 'dimethylbiphenyl' mixture or an alternative isomer is not a viable substitute for 2,5-dimethylbiphenyl (CAS 7372-85-2). The specific 2,5-substitution pattern dictates a unique reactivity profile in key applications, particularly in regioselective oxidation [1] and the synthesis of specialized catalysts [2]. Furthermore, isomer-specific parameters like thermal maturity ratios in geochemistry rely on the distinct occurrence of 2,5-dimethylbiphenyl [3]. Substitution with a different isomer, such as 2,4- or 3,4-dimethylbiphenyl, will lead to divergent reaction pathways and outcomes, rendering processes non-reproducible and final products out of specification. The quantitative evidence below establishes the verifiable, performance-critical differences that mandate the precise procurement of this specific CAS number.

Quantitative Differentiation: A Comparative Evidence Guide for 2,5-Dimethylbiphenyl (CAS 7372-85-2) vs. In-Class Analogs


Regioselective Oxidation: Ortho-Methyl Group Reactivity of 2,5-DMBP vs. 2,4-DMBP

In liquid-phase catalytic oxidation, 2,5-dimethylbiphenyl (2,5-DMBP) exhibits distinct regioselectivity compared to its isomer 2,4-dimethylbiphenyl (2,4-DMBP). For 2,5-DMBP, the ortho-methyl group is preferentially oxidized first, whereas for 2,4-DMBP, the reactivity of both methyl groups is virtually the same [1]. This difference in oxidation sequence dictates the intermediate formation pathway.

Regioselective Oxidation Catalysis Dicarboxylic Acid Synthesis

Physical State at Ambient Temperature: A Procurement and Handling Differentiator

The physical state of a compound at ambient temperature is a fundamental specification for procurement and handling. Unlike the structurally similar 3,4'-dimethylbiphenyl, which is a solid [1], 2,5-dimethylbiphenyl is consistently reported and supplied as a liquid at 20°C . This is a key differentiator.

Physical Properties Procurement Specification Handling

Synthesis of Specialized Catalysts: A Confirmed Application Path for 2,5-DMBP

2,5-Dimethylbiphenyl is a validated and documented reagent for the preparation of specific catalytic systems, namely orthopalladated phosphorus ylide complexes and palladium nanoparticles [1]. This application is explicitly cited for this specific isomer, whereas other isomers like 2,6-DMBP are noted for preparing different palladium catalysts for Suzuki-Miyaura reactions [2].

Catalyst Synthesis Palladium Nanoparticles Suzuki Coupling

Geochemical Biomarker Specificity: Thermal Maturity Parameter Based on 3,5-/2,5-DMBP Ratios

In geochemical analysis, the relative abundance of dimethylbiphenyl isomers serves as a biomarker for thermal maturity. A key parameter is the ratio of 3,5-dimethylbiphenyl to 2,5-dimethylbiphenyl, which shows a linear correlation with measured vitrinite reflectance (R-o) values [1]. The ratio of ortho-substituted isomers (like 2,5-DMBP) to their meta-substituted counterparts changes predictably with increasing depth and maturity [2].

Geochemistry Biomarker Thermal Maturity

Best-Fit Application Scenarios for Procuring 2,5-Dimethylbiphenyl (CAS 7372-85-2)


Synthesis of 2,5-Biphenyldicarboxylic Acid via Regioselective Oxidation

2,5-Dimethylbiphenyl is the direct precursor for the liquid-phase catalytic oxidation to produce 2,5-biphenyldicarboxylic acid, a key intermediate for polyesters and plasticizers [1]. The regioselectivity of this oxidation, where the ortho-methyl group is preferentially oxidized [2], ensures the desired di-acid product is obtained without the formation of isomeric byproducts. Attempting this synthesis with an alternative isomer like 2,4-dimethylbiphenyl will lead to a mixture of oxidation products due to the non-preferential reactivity of its methyl groups [2].

Preparation of Orthometallated Palladium Catalyst Precursors

This specific isomer is a documented and useful reagent for the synthesis of orthopalladated phosphorus ylide complexes and palladium nanoparticles [3]. These complexes serve as catalysts in various cross-coupling reactions, including the Suzuki coupling. The unique steric environment created by the 2- and 5-methyl groups is essential for the selective orthopalladation, a step that would be inefficient or impossible with other, more sterically hindered or electronically different dimethylbiphenyl isomers (e.g., 2,6-DMBP) [4].

Geochemical Biomarker Analysis Standard

For geochemists performing thermal maturity assessments on sedimentary rocks or crude oils, high-purity 2,5-dimethylbiphenyl is an indispensable analytical standard. The ratio of 3,5-dimethylbiphenyl to 2,5-dimethylbiphenyl is a validated biomarker parameter that linearly correlates with vitrinite reflectance (R-o) [5]. The use of an impure isomer mixture or a mis-identified standard will introduce significant error into this ratio, leading to inaccurate maturity calculations and potentially flawed interpretations of a petroleum basin's history.

Model Compound in Aromatic Hydrocarbon Oxidation Studies

2,5-Dimethylbiphenyl serves as a well-characterized model compound for studying the fundamentals of liquid-phase aromatic oxidation. Its distinct substitution pattern allows researchers to investigate the effects of steric hindrance and electronic distribution on the reactivity of methyl groups on a biphenyl scaffold [REFS-1, REFS-2]. The availability of detailed kinetic and mechanistic data for this compound, including the effect of temperature, catalyst type, and reagent concentration [1], makes it a reliable benchmark for developing new catalytic oxidation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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